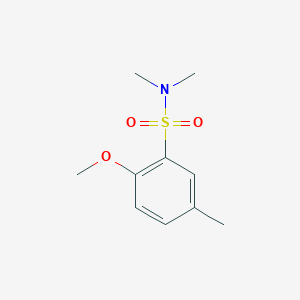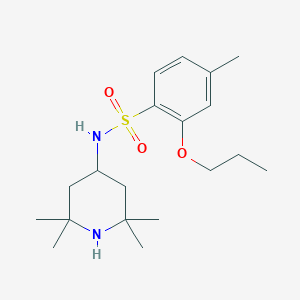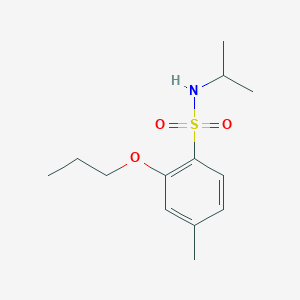
5-isopropyl-4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isopropyl-4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, commonly known as IMP, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. This compound has a unique chemical structure that makes it a promising candidate for various scientific research applications.
Wirkmechanismus
The exact mechanism of action of IMP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and pain. IMP has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
IMP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. IMP has also been shown to reduce fever in animal models of fever. Additionally, IMP has been shown to have antioxidant properties, which may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using IMP in lab experiments is its well-established chemical structure. This makes it easy to synthesize and characterize. Additionally, IMP has been extensively studied, so there is a large body of literature available on its properties and potential therapeutic applications. However, one limitation of using IMP in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on IMP. One area of interest is its potential use in the treatment of cancer. IMP has been shown to have anticancer properties in animal models of cancer, and further research is needed to determine its potential as a cancer treatment in humans. Additionally, IMP may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of IMP and to identify other potential therapeutic applications for this compound.
In conclusion, 5-isopropyl-4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide (IMP) is a promising compound that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and well-established properties make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and to identify other potential therapeutic applications for this compound.
Synthesemethoden
The synthesis of IMP involves the reaction of 4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide with isopropyl chloride in the presence of a base. The reaction yields 5-isopropyl-4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
IMP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic activities. IMP has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
Eigenschaften
Produktname |
5-isopropyl-4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C17H22N2O3S |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4-methoxy-2-methyl-N-(4-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-11(2)14-10-16(13(4)9-15(14)22-5)23(20,21)19-17-8-12(3)6-7-18-17/h6-11H,1-5H3,(H,18,19) |
InChI-Schlüssel |
DYGKTUBXXWRCOC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C(C)C |
Kanonische SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)







![4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine](/img/structure/B272558.png)
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B272560.png)